molecular formula C23H30N2O5 B4961470 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide

1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide

Cat. No. B4961470
M. Wt: 414.5 g/mol
InChI Key: IJPQGRUSJZIPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, or programmed cell death, and is often overexpressed in cancer cells. ABT-199 has shown promise as a targeted therapy for various types of cancer, particularly hematological malignancies.

Mechanism of Action

1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. By targeting BCL-2, 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide induces cell death in cancer cells with high levels of BCL-2 expression, while sparing normal cells.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide has been shown to induce apoptosis in cancer cells with high levels of BCL-2 expression, leading to tumor regression and improved survival in preclinical and clinical studies. 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide has several advantages as a targeted therapy for cancer. It has shown high selectivity towards cancer cells with high levels of BCL-2 expression, while sparing normal cells. 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide has also shown promising results in clinical trials, with high response rates and durable remissions in patients with relapsed or refractory CLL and AML. However, 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide also has limitations, including the potential for acquired resistance and the need for biomarker testing to identify patients with high levels of BCL-2 expression.

Future Directions

There are several future directions for research on 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide. One area of research is the development of biomarkers to identify patients who are most likely to benefit from 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide therapy. Another area of research is the development of combination therapies that enhance the efficacy of 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide, such as immunotherapy or other targeted therapies. Additionally, further research is needed to understand the mechanisms of acquired resistance to 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide and to develop strategies to overcome it.

Synthesis Methods

1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide is synthesized through a multistep process involving several chemical reactions. The starting materials include 3,4-dimethoxybenzaldehyde, 3,4-dimethoxyaniline, and piperidine. The final step involves the coupling of the piperidine derivative with the 3,4-dimethoxybenzyl derivative to form 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide.

Scientific Research Applications

1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide has been extensively studied in preclinical and clinical trials for its efficacy in treating various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. In preclinical studies, 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide has shown selective toxicity towards cancer cells with high levels of BCL-2 expression, while sparing normal cells. Clinical trials have shown promising results, with high response rates and durable remissions in patients with relapsed or refractory CLL and AML.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]piperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5/c1-27-19-10-8-16(13-21(19)29-3)15-25-12-6-5-7-18(25)23(26)24-17-9-11-20(28-2)22(14-17)30-4/h8-11,13-14,18H,5-7,12,15H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPQGRUSJZIPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCCCC2C(=O)NC3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)piperidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.